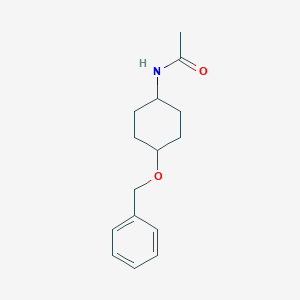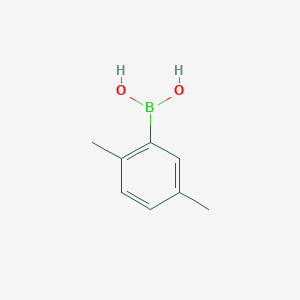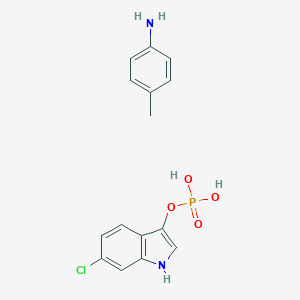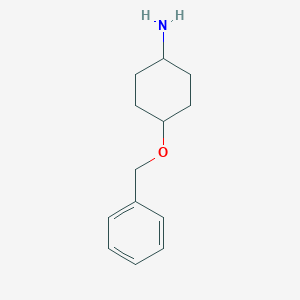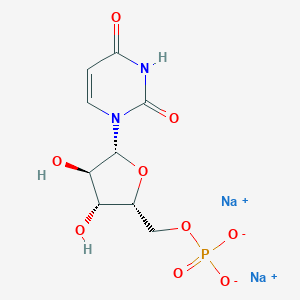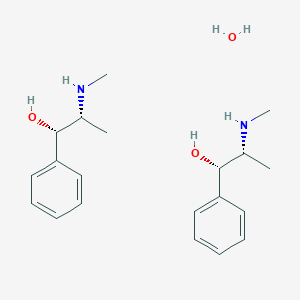
L-(-)Ephedrine hemihydrate
概要
説明
L-(-)Ephedrine hemihydrate is a naturally occurring alkaloid derived from the Ephedra plant. It has been used for centuries in traditional Chinese medicine for its stimulant and decongestant properties. The compound is known for its ability to act as an agonist at alpha- and beta-adrenergic receptors, which makes it effective in treating conditions such as hypotension and nasal congestion .
科学的研究の応用
L-(-)Ephedrine hemihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in asymmetric synthesis.
Biology: The compound is studied for its effects on adrenergic receptors and neurotransmitter release.
Medicine: It is used in the treatment of hypotension, nasal congestion, and as a bronchodilator in asthma.
Industry: this compound is used in the production of various pharmaceuticals and as a precursor in the synthesis of other active compounds
作用機序
Ephedrine works by directly binding and activating alpha- and beta-adrenergic receptors. Additionally, it stimulates the release of endogenously-stored norepinephrine from presynaptic terminals . This dual action results in a broad stimulation of the sympathetic nervous system (SNS), leading to a variety of physiological effects .
Safety and Hazards
Ephedrine can cause various side effects such as giddiness, headache, nausea, vomiting, sweating, thirst, tachycardia (rapid heart-beat), pruritus, precordial pain, palpitations, difficult urination, muscular weakness and tremors, restlessness, and insomnia . It should be kept in a well-closed container, protected from light .
準備方法
Synthetic Routes and Reaction Conditions: L-(-)Ephedrine hemihydrate can be synthesized through several methods. One common approach involves the reduction of L-phenylacetylcarbinol using methylamine. This reaction typically requires a catalyst such as palladium on carbon and is carried out under hydrogenation conditions .
Industrial Production Methods: Industrial production of this compound often involves the extraction of ephedrine from the Ephedra plant, followed by purification processes. The plant material is first treated with solvents to extract the alkaloids, which are then separated and purified using techniques such as crystallization and chromatography .
化学反応の分析
Types of Reactions: L-(-)Ephedrine hemihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzylic ketones.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions to form derivatives such as N-methyl ephedrine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Methyl iodide in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Benzylic ketones.
Reduction: Secondary amines.
Substitution: N-methyl ephedrine.
類似化合物との比較
Pseudoephedrine: A diastereomer of ephedrine with similar decongestant properties but less central nervous system stimulation.
Methcathinone: A derivative of ephedrine with potent stimulant effects but higher abuse potential.
N-methyl ephedrine: A methylated derivative with similar pharmacological properties but different metabolic pathways
Uniqueness: L-(-)Ephedrine hemihydrate is unique due to its specific stereochemistry, which contributes to its distinct pharmacological profile. Its ability to act on both alpha- and beta-adrenergic receptors makes it versatile in treating various conditions, and its natural occurrence in the Ephedra plant provides a sustainable source for extraction .
特性
IUPAC Name |
(1S,2R)-2-(methylamino)-1-phenylpropan-1-ol;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H15NO.H2O/c2*1-8(11-2)10(12)9-6-4-3-5-7-9;/h2*3-8,10-12H,1-2H3;1H2/t2*8-,10-;/m11./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGSVRYVWHOWLX-LMDBBIMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NC.CC(C(C1=CC=CC=C1)O)NC.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C1=CC=CC=C1)O)NC.C[C@H]([C@H](C1=CC=CC=C1)O)NC.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583537 | |
| Record name | (1S,2R)-2-(Methylamino)-1-phenylpropan-1-ol--water (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144429-10-7 | |
| Record name | (1S,2R)-2-(Methylamino)-1-phenylpropan-1-ol--water (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


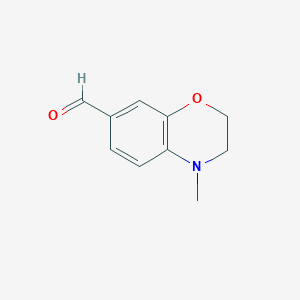
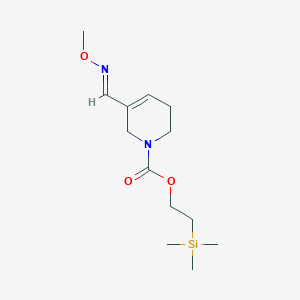
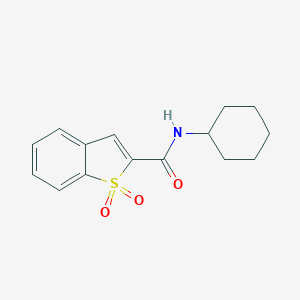
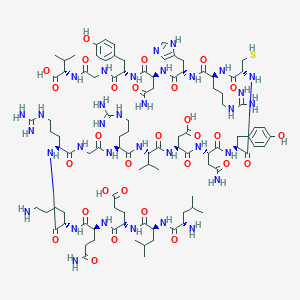
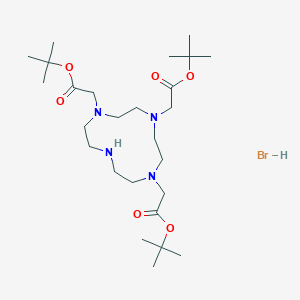
![[2-[(4S)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-diphenylphosphane](/img/structure/B123708.png)


